![molecular formula C22H24ClN3O4S B2947754 Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1185091-92-2](/img/structure/B2947754.png)

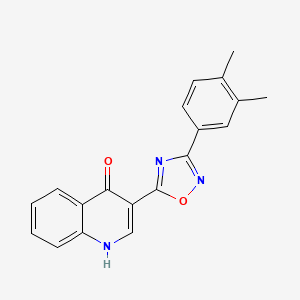

Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic compound that includes sulfur and nitrogen atoms.

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the isoxazole and tetrahydrothieno[2,3-c]pyridine rings. These rings could potentially undergo a variety of reactions, including cycloaddition, substitution, and others .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the isoxazole ring could potentially affect its polarity, solubility, and stability .Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has been used in the synthesis of various novel compounds. Bakhite et al. (2005) explored its use in the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides and subsequent synthesis of tetrahydropyridothienopyrimidine derivatives (Bakhite, Al‐Sehemi, & Yamada, 2005).

Formation of Heterocyclic Systems

The compound has been instrumental in the formation of heterocyclic systems. In a study by Mohamed (2021), it was used in a reaction with different arylidinemalononitrile derivatives to create ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, which were then reacted to form new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives (Mohamed, 2021).

Antimicrobial Activity Studies

Research by Patel et al. (2011) focused on synthesizing new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the creation of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids with variable antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Utilization in Anticonvulsant Activity Research

Eddington et al. (2002) investigated the use of derivatives of this compound in anticonvulsant activity research. They synthesized related pyridine derivatives and tested them against maximal electroshock (MES) analogues, revealing potential new pathways for anticonvulsant activity research (Eddington et al., 2002).

Applications in Tuberculosis Treatment Research

Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates using the compound. They evaluated these for their inhibitory activity against Mycobacterium tuberculosis, suggesting its potential in tuberculosis treatment research (Jeankumar et al., 2013).

Mechanism of Action

Isoxazole Ring

It’s known for its wide spectrum of biological activities and therapeutic potential . Isoxazole derivatives have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Mode of Action

The substitution of various groups on the isoxazole ring can impart different activities .

Biochemical Pathways

Drugs with an isoxazole ring can affect a wide variety of pathways due to their diverse biological activities .

Result of Action

Isoxazole derivatives can have a wide range of effects due to their diverse biological activities .

Safety and Hazards

Properties

IUPAC Name |

ethyl 6-benzyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S.ClH/c1-3-28-22(27)19-16-9-10-25(12-15-7-5-4-6-8-15)13-18(16)30-21(19)23-20(26)17-11-14(2)24-29-17;/h4-8,11H,3,9-10,12-13H2,1-2H3,(H,23,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOKPUBZDCYZOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=NO4)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2947671.png)

![Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate](/img/structure/B2947673.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2947681.png)

![6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2947682.png)

![2-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenoxy}pyridine](/img/structure/B2947687.png)

![3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2947688.png)

![3-(2H-1,3-benzodioxol-5-yl)-5-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2947691.png)

![{2-[(4-Benzoylpiperazin-1-yl)carbonyl]phenyl}amine](/img/structure/B2947693.png)